1-Butoxy-2-ethylsulfonylcyclobutane
Description
1-Butoxy-2-ethylsulfonylcyclobutane is a cyclobutane derivative featuring a butoxy group (-OC₄H₉) at position 1 and an ethylsulfonyl group (-SO₂C₂H₅) at position 2. Its molecular formula is C₁₀H₂₀O₃S, with a molecular weight of 220.33 g/mol.
Properties
CAS No. |
7144-92-5 |
|---|---|
Molecular Formula |
C10H20O3S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-butoxy-2-ethylsulfonylcyclobutane |
InChI |
InChI=1S/C10H20O3S/c1-3-5-8-13-9-6-7-10(9)14(11,12)4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
HMOXAKDKMKPIIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCC1S(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-2-ethylsulfonylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxycarbonyl isothiocyanate with corresponding ether alcohols, such as 1-butoxy-2-propanol . This reaction proceeds under mild conditions and yields the desired cyclobutane derivative with high selectivity.
Industrial Production Methods: Industrial production of 1-Butoxy-2-ethylsulfonylcyclobutane may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-2-ethylsulfonylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the butoxy or ethylsulfonyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, substituted cyclobutanes, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
1-Butoxy-2-ethylsulfonylcyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butoxy-2-ethylsulfonylcyclobutane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, molecular interactions, and biological effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Butoxy-2-ethylsulfonylcyclobutane with structurally or functionally related compounds, emphasizing available data gaps and molecular distinctions:
Key Findings:
Structural Impact on Reactivity: The cyclobutane ring in 1-Butoxy-2-ethylsulfonylcyclobutane introduces ring strain, which may increase reactivity compared to larger cycloalkanes (e.g., ethylsulfonylcyclohexane) .
Data Gaps: Both 1-Butoxy-2-ethylsulfonylcyclobutane and 1-(1-Butoxyethoxy)butane lack empirical toxicity and environmental data, highlighting the need for further characterization .
Hypothetical Environmental Behavior :
- Sulfonyl-containing compounds (e.g., 1-Butoxy-2-ethylsulfonylcyclobutane) may exhibit lower soil mobility compared to ethers due to higher polarity, but this remains unverified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
